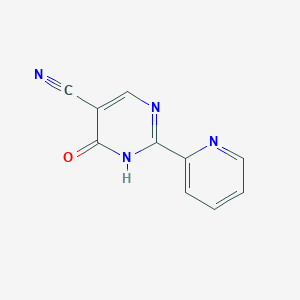
6-Oxo-2-(pyridin-2-yl)-1,6-dihydropyrimidine-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Oxo-2-(pyridin-2-yl)-1,6-dihydropyrimidine-5-carbonitrile is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing heterocycles that are fundamental components of nucleic acids, such as DNA and RNA
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxo-2-(pyridin-2-yl)-1,6-dihydropyrimidine-5-carbonitrile typically involves the reaction of active methylenes or substituted methyl acrylate with nitrogen-containing precursors such as amidines or thiourea. These reactions can be carried out in water or other organic solvents . Another method involves the use of the Vilsmeier–Haack reagent, which is versatile in formylating various heterocyclic compounds .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
6-Oxo-2-(pyridin-2-yl)-1,6-dihydropyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions can vary but often involve controlled temperatures and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized pyrimidine derivative, while reduction could produce a more reduced form of the compound.
Applications De Recherche Scientifique
6-Oxo-2-(pyridin-2-yl)-1,6-dihydropyrimidine-5-carbonitrile has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and as a building block for biologically active molecules.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 6-Oxo-2-(pyridin-2-yl)-1,6-dihydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets. These targets could include enzymes or receptors that the compound binds to, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrimidinone: Another nitrogen-containing heterocycle with similar structural properties.
Pyridin-2-yl derivatives: Compounds that share the pyridine ring structure.
Uniqueness
6-Oxo-2-(pyridin-2-yl)-1,6-dihydropyrimidine-5-carbonitrile is unique due to its combination of the pyridine and pyrimidine rings, which imparts distinct chemical and biological properties. This dual-ring structure can enhance its binding affinity to specific targets and increase its versatility in various applications .
Propriétés
Formule moléculaire |
C10H6N4O |
|---|---|
Poids moléculaire |
198.18 g/mol |
Nom IUPAC |
6-oxo-2-pyridin-2-yl-1H-pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C10H6N4O/c11-5-7-6-13-9(14-10(7)15)8-3-1-2-4-12-8/h1-4,6H,(H,13,14,15) |
Clé InChI |
XKHPZDRSNWBIRY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)C2=NC=C(C(=O)N2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methylbenzo[b]thiophene 1,1-dioxide](/img/structure/B15223043.png)
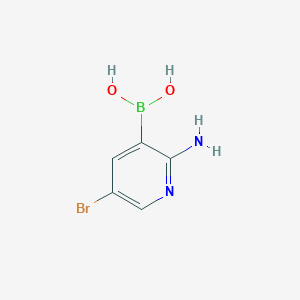
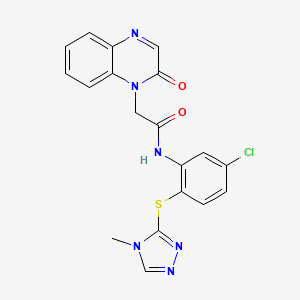


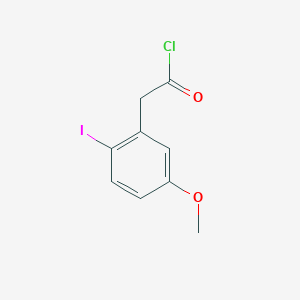


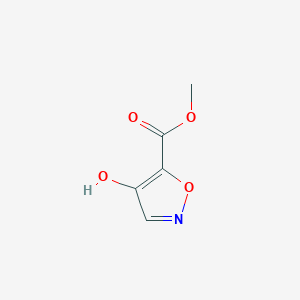

![4-Chloro-6,7-diiodo-2-phenylthieno[3,2-d]pyrimidine](/img/structure/B15223127.png)


![5-((3,5-Dichloropyridin-4-yl)thio)-N-(1,1-dioxidobenzo[b]thiophen-6-yl)-4-nitrothiophene-2-carboxamide](/img/structure/B15223145.png)
